molecular formula C25H16F3N3O2S B307444 (5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one

Cat. No. B307444
M. Wt: 479.5 g/mol
InChI Key: XEMDDQBBWIHSBL-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one is a compound that has shown promising results in scientific research. It is a thiazolone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ((5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one is not fully understood. However, it has been suggested that it works by inhibiting the growth of cancer cells, fungi, and bacteria. It has also been suggested that it works by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
(this compound)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, reduce inflammation, and lower blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. Another advantage is its potential use as an anti-inflammatory, antidiabetic, and antiviral agent. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the research of ((5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one. One direction is to study its potential use as an anticancer agent in combination with other drugs. Another direction is to study its potential use as an antifungal and antibacterial agent in the treatment of infectious diseases. Further research is also needed to understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

There are various methods of synthesizing ((5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one. One of the methods involves the reaction of 2-amino-4-(trifluoromethyl)aniline with benzaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic acid. Another method involves the reaction of 2-amino-4-(trifluoromethyl)aniline with 2-benzoylbenzoic acid and 2-thioxo-1,3-thiazolidin-4-one in the presence of concentrated sulfuric acid.

Scientific Research Applications

((5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one has been extensively studied for its potential use in various scientific research applications. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as an anti-inflammatory, antidiabetic, and antiviral agent.

properties

Molecular Formula

C25H16F3N3O2S

Molecular Weight

479.5 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one

InChI

InChI=1S/C25H16F3N3O2S/c26-25(27,28)17-11-5-6-12-18(17)29-24-30-22(32)21(34-24)20-16-10-4-7-13-19(16)31(23(20)33)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,29,30,32)/b21-20-

InChI Key

XEMDDQBBWIHSBL-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N=C(S4)NC5=CC=CC=C5C(F)(F)F)/C2=O

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N=C(S4)NC5=CC=CC=C5C(F)(F)F)C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N=C(S4)NC5=CC=CC=C5C(F)(F)F)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.